![molecular formula C25H22FN3O2S B2824029 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 866845-20-7](/img/structure/B2824029.png)
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
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Description
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as FPQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of research including neuroscience, oncology, and infectious diseases.
Scientific Research Applications
Synthesis and Characterization
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline and its derivatives are synthesized through various chemical processes for potential use in scientific research and pharmaceutical applications. For instance, Patel et al. (2011) developed a series of fluoropiperazinyl s-triazines, related to quinoline structures, demonstrating antimicrobial activities against a range of bacteria and fungi, indicating the compound's utility in developing antibacterial agents (Patel, Kumari, Rajani, & Chikhalia, 2011). Similarly, Chu and Claiborne (1987) described efficient syntheses of fluoro-quinoline carboxylic acid derivatives, showcasing the compound's versatility in chemical synthesis (Chu & Claiborne, 1987).
Pharmacological Activities
Research into the pharmacological activities of fluoroquinolone derivatives, including compounds structurally related to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, has been extensive. These compounds often exhibit potent antimicrobial activities. For example, the study by Patel et al. (2011) revealed that synthesized compounds showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections (Patel, Kumari, Rajani, & Chikhalia, 2011). Additionally, the work by Wang et al. (2011) on asymmetric hydrogenation of quinolines, including derivatives similar to the compound of interest, provides insight into the preparation of biologically active tetrahydroquinolines, which have applications in antibacterial treatments (Wang et al., 2011).
Antibacterial Agents
The quinoline and fluoroquinolone derivatives, akin to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, are frequently explored for their antibacterial properties. The study by Chu, Fernandes, and Pernet (1986) on benzothiazoloquinolone antibacterial agents demonstrated that such compounds have promising antibacterial activities, suggesting the potential use of similar compounds in developing new antibacterial drugs (Chu, Fernandes, & Pernet, 1986).
Enantioselective Synthesis
The research by Wang et al. (2011) into the enantioselective hydrogenation of quinolines provides a foundation for synthesizing enantiomerically pure compounds, which is crucial in drug development for ensuring the effectiveness and safety of pharmaceuticals (Wang et al., 2011).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKGILKLIOEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline |
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